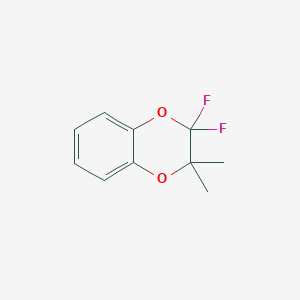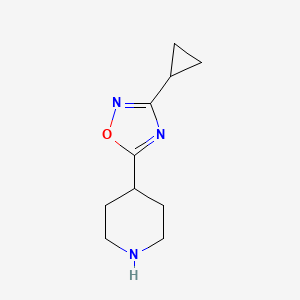
1-(3-Cyanophenyl)-3-(propan-2-yl)urea
Descripción general
Descripción
1-(3-Cyanophenyl)-3-(propan-2-yl)urea, also known as CPPU, is an organosulfur compound which has been studied for its potential applications in scientific research. CPPU is a member of the urea family, and it has been used in numerous scientific experiments due to its unique properties. CPPU is a white crystalline solid with a melting point of 158°C. It is soluble in water, ethanol, and dimethyl sulfoxide.
Aplicaciones Científicas De Investigación
Cyclodextrin Complexation and Molecular Devices
1-(3-Cyanophenyl)-3-(propan-2-yl)urea has been studied in the context of cyclodextrin complexation. Cyclodextrins are cyclic oligosaccharides that have various applications due to their ability to form host-guest complexes. In one study, the complexation behaviors of different stilbenes, including derivatives of this compound with cyclodextrins, were investigated. These complexes showed the potential to function as molecular devices due to their photoisomerization properties (Lock et al., 2004).
Hydrogel Formation
Urea derivatives have been shown to form hydrogels in acidic environments. For example, 1-(3-Methyl-1H-pyrazol-5-yl)-3-(3-nitrophenyl)urea forms hydrogels, and the physical properties of these gels, such as morphology and rheology, can be tuned by the identity of the anion present. These findings indicate potential applications in designing materials with specific mechanical properties (Lloyd & Steed, 2011).
Cytokinin-like Activity in Plant Morphogenesis
Some urea derivatives exhibit cytokinin-like activity, influencing plant cell division and differentiation. These compounds, including N-phenyl-N'-(2-chloro-4-pyridyl)urea and N-phenyl-N'-(1,2,3-thiadiazol-5-yl)urea, have been extensively used in plant morphogenesis studies. These substances can enhance adventitious root formation, highlighting their significance in agricultural and botanical research (Ricci & Bertoletti, 2009).
Enzyme Inhibition and Anticancer Activity
Urea derivatives, including 1-aryl-3-(1-acylpiperidin-4-yl)urea, have been studied for their potential as enzyme inhibitors and for their anticancer properties. These compounds have shown effectiveness in inhibiting human and murine soluble epoxide hydrolase, which is significant in the context of reducing inflammatory pain and potentially in cancer treatment (Rose et al., 2010).
Propiedades
IUPAC Name |
1-(3-cyanophenyl)-3-propan-2-ylurea | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13N3O/c1-8(2)13-11(15)14-10-5-3-4-9(6-10)7-12/h3-6,8H,1-2H3,(H2,13,14,15) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GPMJJEPFKGJZOA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)NC(=O)NC1=CC=CC(=C1)C#N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13N3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
203.24 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





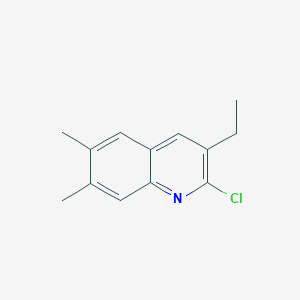
![4-Methanesulfonyl-2-[(2-methoxyphenyl)formamido]butanoic acid](/img/structure/B3363547.png)


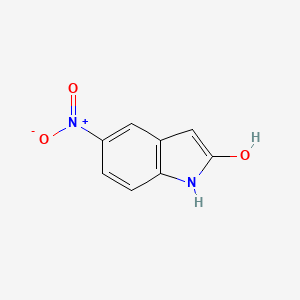
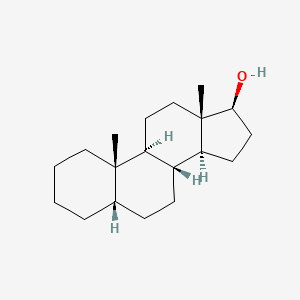
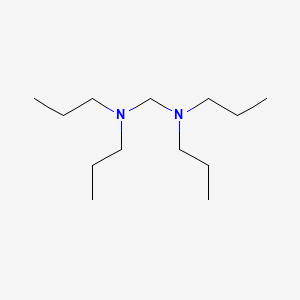
![Trifluoroacetato[4,5-dihydro-1,3-bis(2,4,6-trimethyl-Ph)imidazol-2-ylidene]tetra(2,2-dimethylpropanenitrile)ruthenium(II) trifluoroacetate](/img/structure/B3363575.png)
